molecular formula C10H11N3O3S B10782639 Sulfamethoxazole-d4 CAS No. 2702538-04-1

Sulfamethoxazole-d4

Cat. No.: B10782639
CAS No.: 2702538-04-1
M. Wt: 257.30 g/mol
InChI Key: JLKIGFTWXXRPMT-QFFDRWTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sulfamethoxazole-d4 typically involves isotopic exchange reactions. One common method is to react sulfamethoxazole with deuterium oxide (D2O) under specific conditions to replace hydrogen atoms with deuterium atoms. This process may require repeated reactions and distillations to achieve the desired level of deuterium incorporation .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and controlled environments to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to facilitate efficient isotopic exchange .

Chemical Reactions Analysis

Types of Reactions: Sulfamethoxazole-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Sulfamethoxazole-d4 is used to study the chemical behavior and reaction mechanisms of sulfamethoxazole. Its isotopic labeling allows for detailed analysis using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Biology: In biological research, this compound is employed to investigate the metabolic pathways and biotransformation of sulfamethoxazole in living organisms. It helps in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the drug .

Medicine: this compound is used in pharmacokinetic studies to evaluate the drug’s behavior in the human body. It aids in the development of new formulations and dosing regimens by providing precise data on drug metabolism and clearance .

Industry: In the pharmaceutical industry, this compound is utilized in quality control and validation processes. It serves as an internal standard in analytical methods to ensure the accuracy and reliability of drug assays .

Comparison with Similar Compounds

Uniqueness: Sulfamethoxazole-d4 is unique due to its isotopic labeling, which allows for precise tracking in biological systems. This feature makes it invaluable in pharmacokinetic and metabolic studies, providing insights that are not possible with non-labeled compounds .

Properties

IUPAC Name

4-amino-2,3,5,6-tetradeuterio-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKIGFTWXXRPMT-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NOC(=C2)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016780
Record name Sulfamethoxazole-D4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-86-1, 2702538-04-1
Record name 4-Amino-N-(5-methyl-3-isoxazolyl)benzene-2,3,5,6-d4-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020719-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfamethoxazole-D4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2,3,5,6-tetradeuterio-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.